molecular formula C7H12O3 B1383336 (2R,3R)-2-methyloxane-3-carboxylic acid CAS No. 1807941-40-7

(2R,3R)-2-methyloxane-3-carboxylic acid

Cat. No.: B1383336
CAS No.: 1807941-40-7
M. Wt: 144.17 g/mol
InChI Key: XMLJYPBOFYNZTP-PHDIDXHHSA-N
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Description

(2R,3R)-2-Methyloxane-3-carboxylic acid is a chiral bicyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 2 and a carboxylic acid group at position 3.

Properties

IUPAC Name

(2R,3R)-2-methyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYPBOFYNZTP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methyloxane-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methyloxane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

(2R,3R)-2-methyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2R,3R)-2-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine-3-Carboxylic Acid Derivatives

Examples :

  • (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid (CAS: N/A)
  • (2R,3R)-2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1082648-42-7)
  • (2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1071536-21-4)

Structural Differences :

  • Ring System : Pyrrolidine (5-membered nitrogen-containing ring) vs. oxane (6-membered oxygen-containing ring).
  • Substituents : Aromatic groups (e.g., dimethoxyphenyl, o-tolyl) and alkyl chains (e.g., ethyl) are attached to the pyrrolidine core, unlike the methyl group in the target compound.

Stereochemical Impact :

  • The (2R,3R) configuration is conserved, but the pyrrolidine ring introduces nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the oxane ring .

Tetrahydrofuran/Furan-3-Carboxylic Acid Derivatives

Examples :

  • (2S,3R)-2-Allyl-tetrahydro-4-methylene-5-oxofuran-3-carboxylic acid ((-)-263)
  • (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Structural Differences :

  • Ring System : Tetrahydrofuran (5-membered oxygen-containing ring) vs. oxane.
  • Substituents : Bulkier groups (e.g., octyl, allyl) and additional functional groups (e.g., methylene, oxo) are present.

Stereochemical Impact :

Physical Properties :

  • Melting points range from 56–61°C, and optical rotations (e.g., [α] = -10.3 for (-)-263) highlight stereochemical influences on physical behavior .

Cyclohexene and Quinoline Carboxylic Acid Derivatives

Examples :

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives
  • (2R,3R)-1-Carboxy-4-chloro-2,3-dihydroxycyclohexa-4,6-diene

Structural Differences :

  • Ring System: Aromatic quinoline or cyclohexene rings vs. non-aromatic oxane.
  • Substituents : Halogens (e.g., Cl, I) or hydroxyl groups are present in cyclohexene derivatives.

Data Table: Key Comparisons

Compound Class Example Compound(s) Ring System Substituents Stereochemistry Notable Properties/Applications References
Oxane-3-carboxylic acid (2R,3R)-2-Methyloxane-3-carboxylic acid Oxane Methyl, carboxylic acid (2R,3R) Potential synthetic intermediate
Pyrrolidine-3-carboxylic acid (2R,3R)-2-(2,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Aromatic, alkyl, oxo (2R,3R) Drug discovery intermediates
Tetrahydrofuran-3-carboxylic acid (2S,3R)-2-Allyl-tetrahydro-4-methylene-5-oxofuran-3-carboxylic acid Tetrahydrofuran Allyl, methylene, oxo (2S,3R) γ-Butyrolactone analogs; Mp: 56–57°C
Quinoline-3-carboxylic acid 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Quinoline Benzylamino, oxo N/A Analgesic candidate

Biological Activity

Overview

(2R,3R)-2-methyloxane-3-carboxylic acid is a chiral compound recognized for its unique structural features and biological significance. This compound contains a tetrahydropyran ring, which is substituted with a methyl group and a carboxylic acid group. Its stereochemistry, indicated by the (2R,3R) configuration, is crucial for its biological interactions and potential applications in various fields, including medicinal chemistry and enzyme studies.

The compound's molecular formula is C6_{6}H10_{10}O2_{2}, and it exhibits properties typical of carboxylic acids. The presence of the chiral center allows it to participate in stereospecific reactions, which are essential in biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Its specific stereochemistry enables it to fit into active sites of enzymes, influencing biochemical pathways. Research indicates that the compound can act as a substrate in various enzymatic reactions, which may lead to the development of selective inhibitors or activators for therapeutic purposes.

Biological Applications

  • Enzyme Mechanisms : The compound is utilized in studies that explore enzyme mechanisms, particularly those involving chiral substrates.
  • Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.
  • Biochemical Assays : Employed as a substrate in biochemical assays to investigate metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Study on Enzyme Inhibition : A research study demonstrated that derivatives of this compound could inhibit specific enzymes involved in lipid metabolism, suggesting its role in managing cholesterol levels .
  • Synthesis of Bioactive Compounds : Researchers have reported the successful synthesis of bioactive derivatives from this compound that exhibit antimicrobial properties .
  • Chiral Building Block : Its utility as a chiral building block has been confirmed in multiple synthetic routes aimed at creating complex organic molecules with specific biological activities .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
(2R,3R)-Tartaric AcidDicarboxylic AcidUsed in asymmetric synthesis and as a stabilizer
(2R,3S)-3-Hydroxypipecolic AcidTetrahydropyranExhibits neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-methyloxane-3-carboxylic acid

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